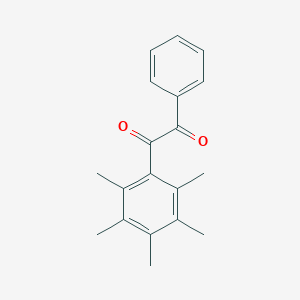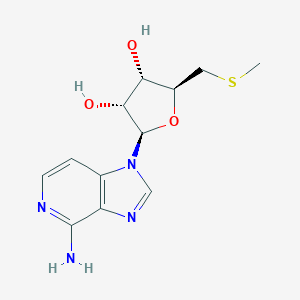
5'-Methylthio-5'-deoxy-9-deazaadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-Methylthio-5'-deoxy-9-deazaadenosine, also known as MTA, is a naturally occurring compound that has gained significant attention in recent years due to its potential therapeutic applications. MTA is a modified nucleoside that is found in various biological systems, including bacteria, plants, and mammals. In
Wissenschaftliche Forschungsanwendungen
5'-Methylthio-5'-deoxy-9-deazaadenosine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 5'-Methylthio-5'-deoxy-9-deazaadenosine has also been studied for its potential use as a biomarker for certain diseases, such as liver disease and cancer.
Wirkmechanismus
5'-Methylthio-5'-deoxy-9-deazaadenosine exerts its effects through several mechanisms, including the inhibition of methyltransferase enzymes, which are involved in DNA methylation. 5'-Methylthio-5'-deoxy-9-deazaadenosine has also been shown to activate the immune system, leading to increased production of cytokines and other immune system molecules.
Biochemical and Physiological Effects
5'-Methylthio-5'-deoxy-9-deazaadenosine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. 5'-Methylthio-5'-deoxy-9-deazaadenosine has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and brain.
Vorteile Und Einschränkungen Für Laborexperimente
5'-Methylthio-5'-deoxy-9-deazaadenosine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. 5'-Methylthio-5'-deoxy-9-deazaadenosine is also stable and can be stored for long periods of time. However, there are also limitations to the use of 5'-Methylthio-5'-deoxy-9-deazaadenosine in laboratory experiments. It can be difficult to determine the optimal concentration of 5'-Methylthio-5'-deoxy-9-deazaadenosine for use in experiments, and its effects can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 5'-Methylthio-5'-deoxy-9-deazaadenosine. One area of interest is the development of 5'-Methylthio-5'-deoxy-9-deazaadenosine-based therapies for cancer and other diseases. Another area of interest is the use of 5'-Methylthio-5'-deoxy-9-deazaadenosine as a biomarker for disease diagnosis and monitoring. Additionally, further research is needed to better understand the mechanisms of action of 5'-Methylthio-5'-deoxy-9-deazaadenosine and its effects on various biological systems.
Synthesemethoden
5'-Methylthio-5'-deoxy-9-deazaadenosine can be synthesized in the laboratory through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce 5'-Methylthio-5'-deoxy-9-deazaadenosine from simple starting materials. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of 5'-Methylthio-5'-deoxy-9-deazaadenosine from its precursors. Both methods have been used successfully to produce 5'-Methylthio-5'-deoxy-9-deazaadenosine in the laboratory.
Eigenschaften
CAS-Nummer |
106175-18-2 |
|---|---|
Produktname |
5'-Methylthio-5'-deoxy-9-deazaadenosine |
Molekularformel |
C12H16N4O3S |
Molekulargewicht |
296.35 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O3S/c1-20-4-7-9(17)10(18)12(19-7)16-5-15-8-6(16)2-3-14-11(8)13/h2-3,5,7,9-10,12,17-18H,4H2,1H3,(H2,13,14)/t7-,9-,10-,12-/m1/s1 |
InChI-Schlüssel |
RMTSYBYCOARJOP-UGKPPGOTSA-N |
Isomerische SMILES |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C=CN=C3N)O)O |
SMILES |
CSCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O)O |
Kanonische SMILES |
CSCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O)O |
Andere CAS-Nummern |
106175-18-2 |
Synonyme |
5'-methylthio-5'-deoxy-9-deazaadenosine MTC-9-ADO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



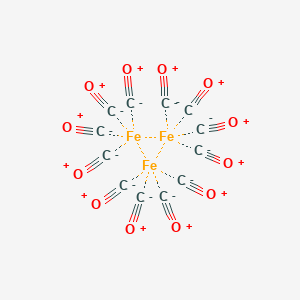
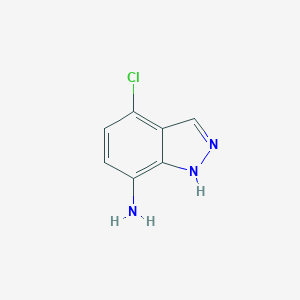
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
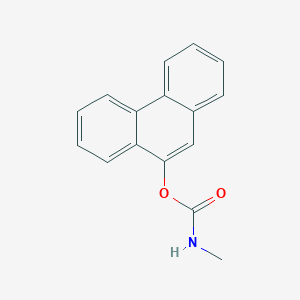
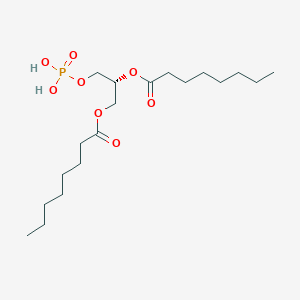
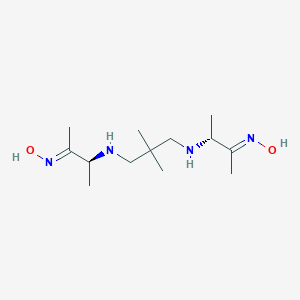
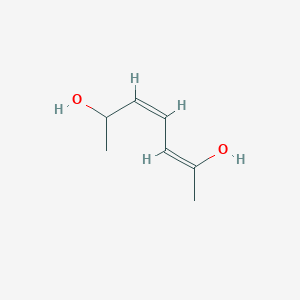
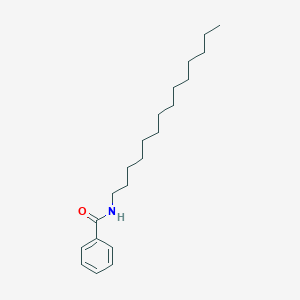
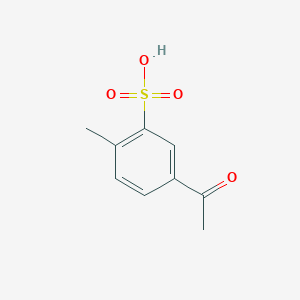
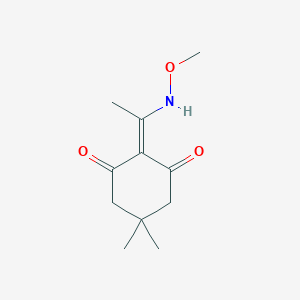
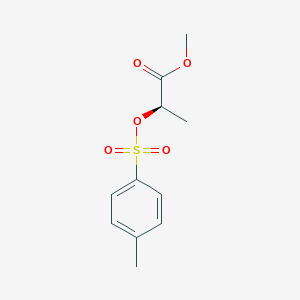
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)

